molecular formula C25H19ClN2O3 B2469136 N-(3-chlorophenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895652-18-3

N-(3-chlorophenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2469136
M. Wt: 430.89
InChI Key: QETVPRXTJRSZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, also known as CMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. CMA is a quinoline derivative that has been shown to exhibit antitumor and anti-inflammatory properties.

Scientific Research Applications

Antitumor Activity

Research demonstrates that derivatives similar to N-(3-chlorophenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide have shown significant antitumor activities. A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, compounds structurally related to the specified chemical, reported broad-spectrum antitumor activity with potency nearly 1.5–3.0-fold more than the positive control 5-FU. These compounds were evaluated in vitro and showed selective activities towards CNS, renal, breast cancer cell lines, and leukemia cell lines. Molecular docking methodologies suggest these compounds inhibit the growth of melanoma cell lines through inhibition of B-RAF kinase, similar to PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).

Antiviral and Antiapoptotic Effects

A derivative closely related to the compound , evaluated for its therapeutic efficacy in treating Japanese encephalitis, showed significant antiviral and antiapoptotic effects in vitro. This suggests potential for therapeutic applications in viral infections, where reducing viral load and increasing survival rates are critical outcomes (Joydeep Ghosh et al., 2008).

Antimicrobial Activity

Research into derivatives of N-(3-chlorophenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has also shown promise in antimicrobial applications. A series of novel 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This highlights the potential of these compounds in combating microbial infections (S. Mehta et al., 2019).

Antihistamine Agents

Another study on derivatives indicated potential as antihistamine agents. A series of novel compounds were synthesized and tested for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm. These findings suggest a therapeutic potential for respiratory ailments related to histamine reactions (V. Alagarsamy et al., 2014).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O3/c1-16-9-11-17(12-10-16)24(30)21-14-28(22-8-3-2-7-20(22)25(21)31)15-23(29)27-19-6-4-5-18(26)13-19/h2-14H,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETVPRXTJRSZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

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